![molecular formula C14H16N4OS B6537970 2-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide CAS No. 1021214-54-9](/img/structure/B6537970.png)
2-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyridazinone ring, and an amide group . These functional groups are common in many pharmaceuticals and could potentially confer a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be influenced by its functional groups and overall molecular structure .Wissenschaftliche Forschungsanwendungen
Cancer Research and Therapy
- Targeting TGF-beta Receptor Type-1 : F5126-0723 has been investigated for its potential to inhibit TGF-beta receptor type-1, a key player in cancer progression and metastasis . Researchers are exploring its use in combination with other therapies to enhance treatment outcomes.
Polymerization and Material Science
- Switchable RAFT Agent : In controlled radical polymerization, F5126-0723 acts as a switchable RAFT (Reversible Addition-Fragmentation Chain Transfer) agent. Its neutral form is suitable for polymerizing vinyl esters and vinyl amides, while the protonated form is effective for styrenes, acrylates, and methacrylates . This property makes it valuable in designing novel materials.
Medicinal Chemistry and Drug Design
- Pyridinylpyrimidine Scaffold : F5126-0723 belongs to the class of pyridinylpyrimidines, which exhibit diverse pharmacological activities. Medicinal chemists can modify this scaffold to create new drug candidates targeting specific diseases .
Organic Synthesis and Heterocyclic Compounds
- Chemodivergent Synthesis : Researchers have used F5126-0723 as a key precursor in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have potential applications in drug discovery and materials science .
Quantitative Analysis in Pharmaceuticals
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine Trihydrochloride : F5126-0723 derivatives, such as N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride, serve as reference standards for quantitative tests in pharmaceutical substances .
Biological Evaluation and Drug Screening
- Design and Evaluation : Researchers have synthesized novel derivatives based on 2-aminopyridine to evaluate their biological activities. F5126-0723 derivatives may play a role in drug discovery and screening .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the tgf-beta receptor type-1 .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor, leading to a cascade of biochemical reactions that result in its therapeutic effects .
Biochemical Pathways
The tgf-beta signaling pathway, which is often implicated in cell growth and differentiation, could potentially be influenced .
Result of Action
Based on its potential interaction with the tgf-beta receptor, it may influence cell growth and differentiation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10(2)14(19)16-12-6-7-13(18-17-12)20-9-11-5-3-4-8-15-11/h3-8,10H,9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLIBUNMGFSTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.